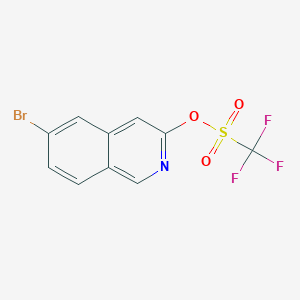
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate typically involves the bromination of isoquinoline derivatives followed by the introduction of the trifluoromethanesulfonate group. One common method involves the reaction of 6-bromoisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation to form isoquinoline N-oxide or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: The trifluoromethanesulfonate group can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation and Reduction Reactions: Formation of isoquinoline N-oxide and tetrahydroisoquinoline derivatives.
Coupling Reactions: Formation of biaryl and other carbon-carbon bonded products.
Scientific Research Applications
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe and in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the isoquinoline ring can interact with biological targets such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: Lacks the trifluoromethanesulfonate group but shares the brominated isoquinoline core.
3-Isoquinolinyl 1,1,1-trifluoromethanesulfonate: Similar structure but without the bromine atom.
6-Bromo-3-isoquinolinyl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
Uniqueness
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate is unique due to the presence of both the bromine atom and the trifluoromethanesulfonate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H5BrF3NO3S |
|---|---|
Molecular Weight |
356.12 g/mol |
IUPAC Name |
(6-bromoisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
InChI Key |
ZKIBYAQETQBYQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















